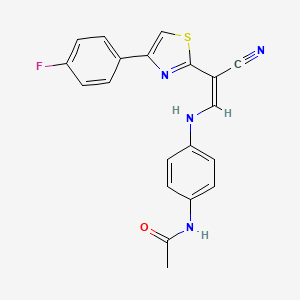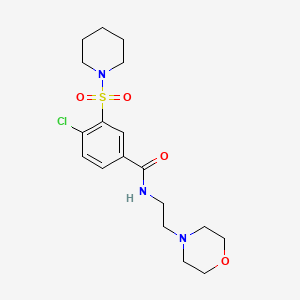
4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide" is a part of a class of chemicals that are synthesized for various applications, including pharmacological activities. Research on related molecules often focuses on their synthesis, molecular structure, chemical reactions, and properties to understand their potential uses and effects.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of related morpholine and piperidine derivatives includes refluxing specific precursors and employing techniques such as the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions as key transformations (Marvadi et al., 2019). These processes yield compounds with potential biological activities, showcasing the intricate steps involved in creating these complex molecules.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the geometries of synthesized compounds. For instance, certain piperidine and morpholine derivatives have been structurally characterized, revealing their conformation and arrangement (Kartheek et al., 2021). This analysis is essential for understanding the relationship between structure and activity, guiding the design of new compounds.
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, depending on their functional groups and molecular frameworks. For example, modifications in the piperidine and morpholine moieties can significantly impact their reactivity and potential biological activities (Sugimoto et al., 1990). Such modifications are explored to optimize the compounds for specific applications.
Physical Properties Analysis
Physical properties, such as solubility, melting points, and thermal stability, are evaluated to understand the behavior of these compounds under various conditions. These properties influence the compound's applicability in different fields, including pharmaceuticals. For example, thermal analysis can reveal the stability of compounds under heat, which is crucial for storage and application conditions (Kartheek et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential biological activities, are key areas of research. Investigations into the anti-acetylcholinesterase activity of certain piperidine derivatives, for instance, demonstrate the potential therapeutic applications of these molecules (Sugimoto et al., 1990). These studies highlight the importance of chemical properties in drug discovery and development.
Applications De Recherche Scientifique
Chlorogenic Acid: Nutraceutical and Food Additive Roles
Chlorogenic acid, a phenolic compound, has been studied for its health-promoting properties including antioxidant, anti-inflammatory, and antimicrobial activities. It's utilized both as a nutraceutical for treating metabolic syndrome and as a natural food preservative due to its broad-spectrum antimicrobial and antioxidant capabilities (Jesús Santana-Gálvez et al., 2017).
Piperazine and Morpholine: Pharmaceutical Applications
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmacological applications. These structures have been integrated into various synthetic methods for developing compounds with potent pharmacophoric activities, including antimalarial and anticancer properties (Al-Ghorbani Mohammed et al., 2015).
Oxidized Phospholipids in Atherosclerosis
Research on oxidized phospholipids (OxPLs) suggests their crucial role in atherosclerosis, where they accumulate in lesions and regulate genes in endothelial cells, contributing to the disease's progression or mitigation. These findings underscore the importance of understanding OxPLs in vascular diseases and potentially guide therapeutic approaches (J. Berliner & A. Watson, 2005).
Small Molecule Antagonists for Chemokine CCR3 Receptors
CCR3 receptor antagonists, including compounds with piperidine and morpholine structures, have been explored for treating allergic diseases. These molecules have shown promising in vitro efficacy in inhibiting calcium mobilization and eosinophil chemotaxis, highlighting their potential in therapeutic applications for asthma and other allergic conditions (Lianne I Willems & A. IJzerman, 2009).
Mécanisme D'action
While the exact mechanism of action for this compound is not clear, it’s worth noting that compounds with similar structures, such as moclobemide, are known to be reversible MAO-A inhibitors . These inhibitors are used in the treatment of emotional disorders by inhibiting the enzymatic degradation of dopamine, serotonin, and norepinephrine in the central nervous system .
Propriétés
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c19-16-5-4-15(18(23)20-6-9-21-10-12-26-13-11-21)14-17(16)27(24,25)22-7-2-1-3-8-22/h4-5,14H,1-3,6-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXLUXSQOVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)
![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

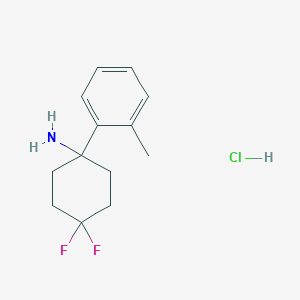
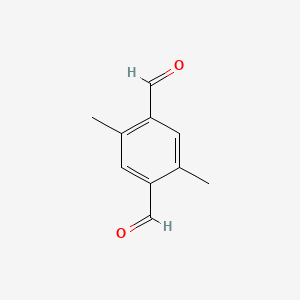
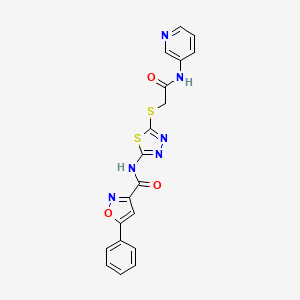


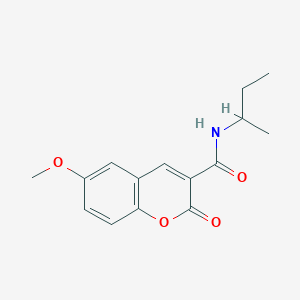
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)
